molecular formula C19H21Cl2N3O2S2 B2891563 5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215629-68-7

5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2891563
CAS No.: 1215629-68-7
M. Wt: 458.42
InChI Key: JGSHWJAQVUBVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a thiophene ring, a benzo[d]thiazole moiety, and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methylbenzoic acid with thioamide under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Thiophene Ring: The benzo[d]thiazole intermediate is then reacted with a thiophene derivative, such as 2-bromo-5-chlorothiophene, under palladium-catalyzed coupling conditions.

    Attachment of the Morpholinoethyl Group: The resulting intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to introduce the morpholinoethyl group.

    Formation of the Carboxamide: Finally, the compound is treated with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: It may be investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may also affect various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)thiophene-2-carboxamide hydrochloride
  • 5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)thiophene-2-carboxamide hydrochloride

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the presence of the morpholinoethyl group. This group may confer distinct pharmacological properties, such as improved solubility, stability, or bioavailability. Additionally, the specific arrangement of functional groups in this compound may result in unique interactions with biological targets, leading to different biological activities.

Properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2.ClH/c1-13-3-2-4-14-17(13)21-19(27-14)23(8-7-22-9-11-25-12-10-22)18(24)15-5-6-16(20)26-15;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSHWJAQVUBVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.